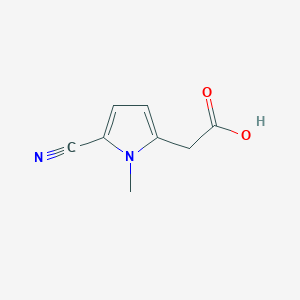

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Description

BenchChem offers high-quality 5-cyano-1-methyl-1H-pyrrole-2-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-1-methyl-1H-pyrrole-2-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyano-1-methylpyrrol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-6(4-8(11)12)2-3-7(10)5-9/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMOBEWQZBWHBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C#N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574592 |

Source

|

| Record name | (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71290-65-8 |

Source

|

| Record name | (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Prediction of Potential Biological Targets for 5-cyano-1-methyl-1H-pyrrole-2-acetic acid

An In-Depth Technical Guide

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or under-characterized small molecules, determining the molecular targets is essential for understanding their mechanism of action, predicting potential therapeutic applications, and identifying off-target liabilities. This guide presents a robust, multi-faceted in silico strategy for predicting the biological targets of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid, a heterocyclic compound belonging to the pyrrole class known to be a rich source of bioactive agents.[1] By synergistically employing both ligand-based and structure-based computational methods, we build a self-validating framework to generate high-confidence target hypotheses. This document provides not just a series of protocols, but the underlying scientific rationale for each experimental choice, empowering researchers to adapt and apply these workflows to other small molecules of interest. The ultimate goal is to generate a prioritized list of candidate targets for subsequent experimental validation, thereby accelerating the journey from chemical entity to therapeutic insight.

Introduction: De-Orphaning a Pyrrole Derivative

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The subject of this guide, 5-cyano-1-methyl-1H-pyrrole-2-acetic acid, is a synthetic building block whose biological activities are not extensively documented in public literature.[2] This lack of characterization makes it an "orphan" compound—a molecule with unknown biological function.

Identifying the protein targets that a small molecule interacts with is the foundational step in elucidating its biological role.[3] Traditional experimental methods for target identification can be resource- and time-intensive. In silico (computational) approaches offer a powerful, cost-effective, and rapid alternative to generate testable hypotheses.[4][5] These methods leverage vast public databases of chemical structures, bioactivity data, and protein structures to predict interactions based on established principles of molecular recognition.

This guide details a comprehensive workflow that combines two orthogonal (conceptually different but complementary) in silico strategies:

-

Ligand-Based Prediction: This approach is founded on the similarity principle: molecules with similar structures are likely to have similar biological targets.[6]

-

Structure-Based Prediction: This method, also known as reverse docking, assesses the physical and energetic complementarity of the small molecule against a large library of 3D protein structures.[7]

By integrating the results from these distinct methodologies, we can identify consensus targets, significantly increasing the confidence in our predictions and providing a solid foundation for focused experimental validation.

The Orthogonal Workflow: A Self-Validating Framework

A key principle for robust scientific inquiry is the validation of results through independent methods. In computational target prediction, relying on a single algorithm can introduce significant bias. Our proposed workflow is designed as a self-validating system where ligand-based and structure-based approaches act as cross-checks on each other. A target predicted by both methods is considered a high-priority candidate.

The causality behind this choice is clear: a positive result from a ligand-based method suggests our query molecule shares key physicochemical features with known binders of a target. A positive result from a structure-based method suggests our molecule can physically fit into the target's binding site with favorable energy. When both conditions are met, the probability of a true interaction is substantially elevated.

Conclusion & Outlook

This guide has detailed a robust, multi-pronged in silico strategy for identifying and prioritizing the biological targets of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid. By combining the "guilt by association" logic of ligand-based methods with the biophysical simulation of structure-based reverse docking, we generate a set of high-confidence hypotheses that are significantly more reliable than those from any single method. Subsequent pathway analysis transforms this target list into a mechanistic model of the compound's potential biological effects.

References

-

Title: SwissTargetPrediction Source: SIB Swiss Institute of Bioinformatics URL: [Link]

-

Title: ChEMBL Source: EMBL-EBI URL: [Link]

-

Title: Pharmacophore modeling in drug design Source: PubMed URL: [Link]

-

Title: KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples Source: YouTube URL: [Link]

-

Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]

-

Title: SwissTargetPrediction (Submission Page) Source: SIB Swiss Institute of Bioinformatics URL: [Link]

-

Title: The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods Source: PubMed URL: [Link]

-

Title: (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate URL: [Link]

-

Title: Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) Source: PMC - NIH URL: [Link]

-

Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: PMC - NIH URL: [Link]

-

Title: What is pharmacophore modeling and its applications? Source: Patsnap Synapse URL: [Link]

-

Title: KEGG PATHWAY Database Source: Genome.jp URL: [Link]

-

Title: About - SwissTargetPrediction Source: SIB Swiss Institute of Bioinformatics URL: [Link]

-

Title: ChEMBL - Wikipedia Source: Wikipedia URL: [Link]

-

Title: In Silico Target Prediction Source: Creative Biolabs URL: [Link]

-

Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL: [Link]

-

Title: ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina Source: Frontiers URL: [Link]

-

Title: Synthesis and molecular modeling study of novel pyrrole Schiff Bases as anti-HSV-1 agents Source: Life Science Journal URL: [Link]

-

Title: SwissTargetPrediction: a web server for target prediction of bioactive small molecules Source: Nucleic Acids Research | Oxford Academic URL: [Link]

-

Title: Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: PMC - PubMed Central URL: [Link]

-

Title: Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds Source: ResearchGate URL: [Link]

-

Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed URL: [Link]

-

Title: Workflow of consensus inverse docking protocol. Source: ResearchGate URL: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Cyano-1-methyl-1H-pyrrole-2-acetic acid | [frontierspecialtychemicals.com]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Unlocking the Pharmacological Arsenal: A Technical Guide to the Therapeutic Potential of Novel Pyrrole Derivatives

Preamble: The Pyrrole Scaffold - Nature's Blueprint for Bioactivity

The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1] Its prevalence is not a mere coincidence but a testament to its unique physicochemical properties. The pyrrole nucleus is a key component in a multitude of natural products essential for life, including heme in hemoglobin, chlorophyll, and vitamin B12.[2][3] This natural precedent has inspired chemists to explore its potential, leading to the development of blockbuster drugs such as atorvastatin (a cholesterol-lowering agent), ketorolac (a non-steroidal anti-inflammatory drug, NSAID), and sunitinib (an anticancer agent).[4][5]

The therapeutic versatility of the pyrrole scaffold stems from its distinct characteristics. Its lipophilic nature allows it to traverse cellular membranes and the blood-brain barrier, while a modest hydrophilicity facilitates interaction with biological receptors and circulation.[4] Furthermore, the pyrrole ring can engage in various chemical reactions, such as electrophilic substitution, acylation, and oxidation, providing a rich platform for synthetic modification and the fine-tuning of pharmacological activity.[4] This guide delves into the core scientific principles, synthetic strategies, and therapeutic applications of novel pyrrole derivatives, offering a technical roadmap for researchers in drug discovery.

Section 1: Medicinal Chemistry & Synthetic Strategy

The therapeutic efficacy of a pyrrole derivative is intrinsically linked to the substituents adorning its core structure. The strategic synthesis of these analogs is therefore the cornerstone of developing potent and selective therapeutic agents.

The Rationale Behind Synthetic Pathways

The choice of a synthetic route is dictated by the desired substitution pattern, which in turn is hypothesized to govern the molecule's interaction with a specific biological target. Classical methods like the Paal-Knorr synthesis are reliable for creating a range of substituted pyrroles. However, modern drug discovery demands greater efficiency and structural diversity.

One-pot multicomponent reactions have emerged as a superior strategy. For instance, a one-pot synthesis involving a suitable aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide allows for the rapid assembly of complex pyrrole structures.[6] The causality here is efficiency: by combining multiple steps without isolating intermediates, this approach accelerates the discovery process, enabling the creation of large libraries of compounds for high-throughput screening.

Another powerful technique is the 1,3-dipolar cycloaddition reaction. This method, which can involve the reaction of benzimidazole salts with dipolarophile alkynes, is chosen for its high degree of regioselectivity, allowing for precise control over the final molecular architecture, which is critical for target-specific binding.[7]

General Experimental Workflow: From Synthesis to Screening

The journey from a synthetic concept to a validated lead compound follows a structured, self-validating workflow. This process ensures that each step builds logically on the last, with clear decision points based on empirical data.

Caption: A generalized workflow for the discovery of novel pyrrole therapeutics.

Detailed Protocol: One-Pot Synthesis of a 3,4-Disubstituted Pyrrole Derivative

This protocol is adapted from methodologies proven to be effective for generating libraries of pyrrole compounds for screening.[6]

Objective: To synthesize a pyrrole derivative via a one-pot reaction for subsequent biological evaluation.

Materials:

-

Appropriate aromatic aldehyde (1.0 mmol)

-

Enolizable ketone (e.g., 2-acetylthiophene) (1.0 mmol)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

p-Tosylmethyl isocyanide (TosMIC)

-

Absolute ethanol

-

Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Step-by-Step Procedure:

-

Chalcone Formation (Step 1):

-

To a round-bottom flask containing 3 mL of absolute ethanol, add the aromatic aldehyde (1.0 mmol), the enolizable ketone (1.0 mmol), and LiOH·H₂O (0.1 mmol).

-

Stir the mixture at room temperature. The causality for this step is the base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.

-

Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Pyrrole Ring Formation (Step 2):

-

To the same reaction mixture, add p-tosylmethyl isocyanide (2.4 mmol) and additional LiOH·H₂O (2.2 mmol).

-

Continue stirring at room temperature for approximately 24 hours. The mechanism involves the base-mediated Michael addition of the TosMIC anion to the unsaturated ketone, followed by intramolecular cyclization and elimination of p-toluenesulfinic acid to form the aromatic pyrrole ring. This is a robust and reliable method for ring formation.

-

-

Isolation and Purification:

-

Upon reaction completion (monitored by TLC), a precipitate will typically form.

-

Filter the solid precipitate and wash it thoroughly with cold water to remove lithium salts and other aqueous-soluble impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol or ethyl acetate) to obtain the pure pyrrole derivative.

-

-

Characterization:

-

Confirm the structure of the purified compound using spectral techniques, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry. This step is critical for validating the identity and purity of the synthesized molecule before biological testing.

-

Section 2: The Spectrum of Pharmacological Activity

Novel pyrrole derivatives have demonstrated significant therapeutic potential across a wide range of diseases, primarily due to their ability to interact with diverse biological targets.[4]

Anticancer Potential

The pyrrole scaffold is a privileged structure in oncology, with derivatives exhibiting potent activity against various cancer cell lines.[7][8]

Mechanism of Action: Kinase Inhibition & Apoptosis Induction A primary mechanism for the anticancer effect of pyrrole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[2][9] By competitively binding to the ATP-binding site of these kinases, the compounds block downstream signaling pathways, leading to cell cycle arrest and the inhibition of proliferation.[2][9]

Furthermore, many pyrrole derivatives induce programmed cell death, or apoptosis.[1] This can occur through the intrinsic pathway, which is activated by mitochondrial oxidative stress, leading to the activation of caspase proteases.[1] Some compounds have been shown to significantly reduce the products of lipid and protein peroxidation while increasing the activity of antioxidant enzymes like superoxide dismutase, contributing to their pro-apoptotic effects in malignant cells.[9]

Caption: Dual anticancer mechanisms of pyrrole derivatives.

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| MI-1 | Colorectal Cancer | EGFR/VEGFR Inhibitor | Induces Apoptosis | [9] |

| D1 | Colorectal Cancer | EGFR/VEGFR Inhibitor | Induces Apoptosis | [9] |

| Compound 4a | LoVo (Colon) | Cytotoxicity | 1.83 µM (48h) | [7] |

| Compound 4d | LoVo (Colon) | Cytotoxicity | 1.95 µM (48h) | [7] |

| Compound 40 | Human Cancer Cells | PI3K Alpha Inhibitor | 5.9 nM |[2] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Pyrrole derivatives, including commercially available NSAIDs like ketorolac and tolmetin, are effective anti-inflammatory agents.[4][10]

Mechanism of Action: COX/LOX Inhibition The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[2][10] More recently, novel pyrrole-cinnamate hybrids have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX) enzymes.[6] This dual-inhibition strategy is considered a safer and more effective therapeutic approach, as it blocks two key inflammatory pathways simultaneously.[6] Molecular docking studies confirm that these derivatives can effectively bind within the active sites of COX-1 and COX-2, explaining their inhibitory activity.[2]

Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrrole 2 | Soybean LOX (sLOX) | 7.5 µM | [6] |

| Hybrid 5 | COX-2 | 0.55 µM | [6] |

| Hybrid 5 | sLOX | 30 µM | [6] |

| Hybrid 6 | COX-2 | 7.0 µM | [6] |

| Hybrid 6 | sLOX | 27.5 µM |[6] |

Antimicrobial and Antiviral Potential

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents imperative.[1] Pyrrole derivatives have shown significant promise in this area.[11][12]

Mechanism of Action

-

Antibacterial: Pyrrolamides, a class of pyrrole derivatives, act by targeting DNA gyrase, an essential bacterial enzyme required for DNA synthesis.[4] Its inhibition leads to the disruption of DNA replication and ultimately, bacterial cell death.[4] Other derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard drugs.[2][4]

-

Antiviral: Pyrrole-based compounds have been investigated for activity against various viruses. Pyrrolyl-diketoacids, for example, can inhibit HIV-1 replication by chelating the Mg²⁺ cofactors within the active site of HIV-1 integrase, an enzyme critical for inserting the viral genome into the host cell's DNA.[1] Other derivatives have shown activity against the SARS-CoV-2 main protease and influenza viruses.[2]

Table 3: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound ID | Organism/Virus | Target/Mechanism | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|---|

| ENBHEDPC | M. tuberculosis H37Rv | Not specified | MIC: 0.7 µg/mL | [4] |

| 3,4-dichloropyrrole derivate | S. aureus | DNA Gyrase | MIC: 4 µg/mL | [4] |

| Pyrrolyl-DKA (24a-d) | HIV-1 | Integrase (IN) | Effective against resistant strains | [1] |

| Obatoclax (83) | SARS-CoV-2 | Bcl-2 Inhibitor | Anti-SARS-CoV-2 activity |[2] |

Neuroprotective Properties

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress and neuronal cell death.[13] Certain pyrrole derivatives have demonstrated promising neuroprotective and antioxidant capabilities.[14][15]

Mechanism of Action: MAO-B Inhibition and Antioxidant Effects Some novel pyrrole-containing compounds act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in neurodegeneration.[16] Additionally, these compounds exhibit potent antioxidant activity. They can protect neuronal cells from oxidative stress-induced death by scavenging harmful free radicals.[14][17] For instance, pyrrolylcarnosine has been shown to increase the viability of neuroblastoma cells exposed to neurotoxins.[14]

Section 3: Future Perspectives and Conclusion

The pyrrole scaffold is a remarkably versatile and pharmacologically privileged structure. The broad spectrum of biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—ensures its continued relevance in drug discovery.[1][2][4] Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules, like the COX-2/LOX inhibitors, that can modulate multiple targets simultaneously to achieve synergistic effects and overcome drug resistance.[6]

-

Improving Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their bioavailability and clinical efficacy.

-

Exploring New Targets: Applying pyrrole-based libraries to novel and challenging biological targets to uncover new therapeutic applications.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]

-

Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Synthesis, antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PubMed Central. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]

-

Pyrrole. Wikipedia. [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online. [Link]

-

(PDF) Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. [Link]

-

Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PubMed. [Link]

-

(PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. ResearchGate. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Investigating 5-cyano-1-methyl-1H-pyrrole-2-acetic acid in Cancer Cell Lines

Introduction: The Rationale for Investigating Novel Pyrrole Derivatives in Oncology

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several with demonstrated anticancer properties.[1] These compounds often function as protein kinase inhibitors, targeting critical signaling pathways involved in cell proliferation and survival, such as the MAPK and VEGF pathways.[1] The introduction of a cyano (-CN) group and an acetic acid (-CH₂COOH) moiety to the 1-methyl-1H-pyrrole core, as in 5-cyano-1-methyl-1H-pyrrole-2-acetic acid, presents an intriguing chemical entity for anticancer drug discovery. The cyano group can participate in crucial molecular interactions within enzyme active sites, while the acetic acid group can enhance solubility and provide an additional point for hydrogen bonding.[2][3]

These structural features suggest that 5-cyano-1-methyl-1H-pyrrole-2-acetic acid may exhibit cytotoxic or cytostatic effects on cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the potential of this novel compound in various cancer cell lines. The protocols herein are designed to be self-validating, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Given the nascent stage of research on 5-cyano-1-methyl-1H-pyrrole-2-acetic acid, its precise mechanism of action remains to be elucidated. However, based on the known activities of structurally related pyrrole derivatives, we can propose a hypothetical signaling pathway as a framework for initial investigations. Many pyrrole-based anticancer agents function as inhibitors of key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

This hypothetical model posits that 5-cyano-1-methyl-1H-pyrrole-2-acetic acid could act as a competitive inhibitor at the ATP-binding site of a critical oncogenic kinase. By blocking the phosphorylation cascade, the compound could disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. The following diagram illustrates this proposed mechanism.

Caption: Hypothesized mechanism of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: Experimental workflow for evaluating a novel anticancer compound.

Protocols

Protocol 1: Cell Viability Assay (XTT Method)

This protocol determines the concentration of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid that inhibits cell viability by 50% (IC50). The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.

Causality Behind Experimental Choices:

-

XTT vs. MTT: The XTT assay is chosen over the more traditional MTT assay because the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thus reducing potential errors and simplifying the workflow.

-

Seeding Density: Optimizing the cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and contact inhibition, confounding the results.[4]

-

Treatment Duration: A 48-hour treatment period is a standard starting point for assessing the effects of a novel compound, allowing sufficient time for the compound to exert its biological effects.[2]

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well tissue culture plates

-

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

-

Dimethyl sulfoxide (DMSO)

-

XTT labeling reagent and electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2] c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

-

Compound Preparation and Treatment: a. Prepare a stock solution of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[6] The final DMSO concentration should not exceed 0.5%. c. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. d. Incubate for 48 hours at 37°C and 5% CO₂.

-

XTT Assay: a. Prepare the XTT labeling mixture according to the manufacturer's instructions. b. Add 50 µL of the XTT mixture to each well. c. Incubate the plate for 2-4 hours at 37°C and 5% CO₂. d. Measure the absorbance at 450-500 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[7]

Causality Behind Experimental Choices:

-

Annexin V: Annexin V has a high affinity for PS, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, making it a sensitive marker for this process.[7]

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

-

Flow Cytometry: This technique allows for the rapid quantitative analysis of thousands of individual cells, providing statistically robust data on the different cell populations.[9]

Materials:

-

Cancer cells treated with 5-cyano-1-methyl-1H-pyrrole-2-acetic acid (at IC50 concentration)

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours). b. Harvest both adherent and floating cells. c. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9] d. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]

-

Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9] b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9] c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[9] b. Analyze the samples immediately using a flow cytometer. c. Acquire data for at least 10,000 events per sample.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.

Causality Behind Experimental Choices:

-

Propidium Iodide (PI): PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.

-

Ethanol Fixation: Cold ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.[10]

-

RNase Treatment: Since PI can also bind to double-stranded RNA, treating the cells with RNase is essential to ensure that only DNA is stained, providing an accurate measure of DNA content.[11]

Materials:

-

Cancer cells treated with 5-cyano-1-methyl-1H-pyrrole-2-acetic acid (at IC50 concentration)

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation: a. Treat cells with the IC50 concentration of the compound for a relevant time point (e.g., 24 hours). b. Harvest approximately 1 x 10⁶ cells.[10] c. Wash the cells with PBS and centrifuge. d. Resuspend the cell pellet in 0.5 mL of PBS. e. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[10] f. Incubate at -20°C for at least 2 hours.[10]

-

Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet twice with PBS.[10] c. Resuspend the cells in 500 µL of PI/RNase staining solution. d. Incubate for 30 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Create a histogram of DNA content to visualize the cell cycle distribution.[12]

-

Data Analysis: a. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. b. Compare the cell cycle distribution of treated cells to that of untreated controls.

Data Interpretation and Troubleshooting

The following table summarizes the expected quantitative data from the described protocols and provides insights into its interpretation.

| Assay | Key Parameter Measured | Example Data (Hypothetical) | Interpretation |

| Cell Viability (XTT) | IC50 | 15 µM | The concentration at which the compound inhibits cell viability by 50%. A lower IC50 indicates higher potency. |

| Apoptosis Assay | % Apoptotic Cells | 35% (Early + Late) | A significant increase in the percentage of apoptotic cells compared to control suggests the compound induces programmed cell death. |

| Cell Cycle Analysis | % Cells in G2/M Phase | 40% (vs. 15% in control) | An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) indicates interference with cell cycle progression. |

Troubleshooting Common Issues:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Variability in Viability Assay | Inconsistent cell seeding, edge effects in the 96-well plate, compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Check the solubility of the compound in the culture medium.[13] |

| Low Annexin V Staining | Assay performed too early, insufficient compound concentration, incorrect buffer composition. | Perform a time-course experiment to determine the optimal treatment duration. Ensure the binding buffer contains calcium, as Annexin V binding to PS is calcium-dependent.[9] |

| Broad Peaks in Cell Cycle Data | Cell clumping, incorrect staining, improper flow cytometer setup. | Ensure a single-cell suspension before and after fixation. Allow for adequate staining time. Calibrate the flow cytometer correctly and ensure a stable fluid stream.[10] |

| High Background Fluorescence | Inadequate washing, autofluorescence of the compound, non-specific antibody binding. | Increase the number of washing steps. Run a control with the compound alone to check for autofluorescence. Use an appropriate blocking buffer to minimize non-specific binding.[14] |

References

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC. (2021-04-03). Retrieved from [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC. (n.d.). Retrieved from [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025-01-30). Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

-

Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021-10-22). Retrieved from [Link]

-

"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (n.d.). Retrieved from [Link]

-

Synthesis and molecular modeling study of novel pyrrole Schiff Bases as anti-HSV-1 agents. (2025-08-07). Retrieved from [Link]

-

Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (n.d.). Retrieved from [Link]

-

Cell Cycle Analysis. (n.d.). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). Retrieved from [Link]

-

The Problems with the Cells Based Assays - SciTechnol. (n.d.). Retrieved from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019-07-01). Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024-11-12). Retrieved from [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022-08-09). Retrieved from [Link]

-

How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024-03-15). Retrieved from [Link]

-

Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. (2025-03-27). Retrieved from [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.). Retrieved from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.). Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02). Retrieved from [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. (2008-01-01). Retrieved from [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved from [Link]

-

Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and bio-evaluation of xylan-5-fluorouracil-1-acetic acid conjugates as prodrugs for colon cancer treatment - PubMed. (2017-02-10). Retrieved from [Link]

-

Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474 - PubChem. (n.d.). Retrieved from [Link]

-

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | C7H6N2O2 | CID 71692389 - PubChem. (n.d.). Retrieved from [Link]

-

2-(1H-pyrrol-2-yl)acetic acid | C6H7NO2 | CID 4220146 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

- 9. bosterbio.com [bosterbio.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

- 14. azurebiosystems.com [azurebiosystems.com]

Application Notes & Protocols: A Guide to the Experimental Design for Testing the Insecticidal Activity of Pyrrole Derivatives

Introduction

The emergence of insecticide resistance is a persistent challenge in agriculture and public health. Pyrrole derivatives represent a critical class of insecticides with a unique mode of action, making them effective against various pests that have developed resistance to other chemical classes like pyrethroids and organophosphates.[1] The most prominent member of this class, Chlorfenapyr, is technically a pro-insecticide; it is metabolized within the insect into its active form.[2] This active metabolite functions by disrupting mitochondrial function, specifically by uncoupling oxidative phosphorylation, which halts the production of ATP, the cell's primary energy currency.[3][4] This leads to cellular death and, ultimately, the death of the insect.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust experimental workflows for evaluating the insecticidal potential of novel pyrrole derivatives. We will move from initial compound preparation through tiered in vitro and in vivo screening to the final data analysis, emphasizing the rationale behind each step to ensure scientific integrity and reproducible results.

Section 1: The Pyrrole Insecticide Mechanism of Action

Understanding the mechanism of action is fundamental to designing relevant bioassays. Unlike neurotoxic insecticides, pyrroles exploit the insect's own metabolic processes.

-

Ingestion or Absorption: The parent pyrrole compound (pro-insecticide) enters the insect's body.[1]

-

Metabolic Activation: Mixed-function oxidases within the insect's cells cleave a specific group (e.g., the N-ethoxymethyl group in Chlorfenapyr) to create the active toxicant.[2]

-

Mitochondrial Uncoupling: The active metabolite, an N-dealkylated pyrrole, migrates to the mitochondria. It acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to function.[3]

-

Energy Depletion & Death: The disruption of the proton gradient uncouples the electron transport chain from ATP synthesis. Consequently, the cell can no longer produce sufficient energy, leading to metabolic failure and death.[3][5]

Caption: Mechanism of action for pyrrole pro-insecticides.

Section 2: Overall Experimental Workflow

A tiered screening approach is the most efficient method for identifying promising candidates from a library of synthesized pyrrole derivatives. This workflow prioritizes resource allocation by using high-throughput, cost-effective assays first to eliminate inactive compounds before moving to more complex and resource-intensive in vivo testing.

Caption: Tiered workflow for evaluating insecticidal pyrrole derivatives.

Section 3: Pre-Bioassay Preparation

The quality and characterization of the test compounds are paramount for obtaining meaningful and reproducible data.

Synthesis and Characterization

Newly synthesized pyrrole derivatives must be purified to >95% purity, typically via column chromatography or recrystallization.[6] The chemical structure and purity of each final compound must be unequivocally confirmed using standard analytical techniques.[6][7]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Formulation

Pyrrole derivatives are often lipophilic with low aqueous solubility.[8] Therefore, proper formulation is critical for creating stable, homogenous test solutions.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm or 10 mg/mL) in a suitable organic solvent like acetone, DMSO, or ethanol.

-

Serial Dilutions: Prepare serial dilutions from the stock solution to create the desired test concentrations.

-

Surfactants: For aqueous-based assays (like leaf-dipping), a non-ionic surfactant (e.g., 0.05-0.1% Tween® 80 or Triton™ X-100) is often required to ensure the compound remains in suspension and properly coats the application surface.[9]

Section 4: In Vivo Bioassay Protocols

In vivo bioassays are the cornerstone of insecticide testing, providing data on the compound's performance when applied to a whole organism.[10][11] The choice of assay depends on the target pest and the expected primary route of exposure (contact or ingestion).

Core Principles for Self-Validating Assays:

-

Controls: Every assay must include a negative control (solvent + surfactant only) to measure handling mortality and a positive control (a known commercial insecticide like Chlorfenapyr) to validate the assay's sensitivity and the insects' susceptibility.[12]

-

Replication: To ensure statistical validity, each treatment (including controls) should have a minimum of 3-5 biological replicates.[13] The number of insects per replicate should be sufficient to produce reliable data (e.g., 10-20 insects).[9][13]

-

Environmental Conditions: All assays should be conducted under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod) to minimize variability.

Protocol 1: Residual Contact Vial Assay

This method is excellent for primary screening and evaluating contact toxicity. It forces the insect to come into contact with a dry film of the test compound.[12]

-

Target Species: Lepidopteran larvae (e.g., Spodoptera littoralis, Plutella xylostella), adult mosquitoes (Aedes aegypti).

-

Objective: To determine the contact toxicity of the compounds.

Methodology:

-

Vial Preparation: Add 1 mL of the test solution into a 20 mL glass scintillation vial.

-

Coating: Cap the vial and roll it on its side, continually agitating until the solvent has completely evaporated, leaving a uniform, dry film of the compound on the inner surface. A vial roller or gentle heat from a fume hood can accelerate this process. Prepare control vials using solvent only.

-

Insect Introduction: Introduce 10-15 insects (e.g., third-instar larvae or adult mosquitoes) into each vial.

-

Securing Vials: For larvae, cap the vials with perforated lids to allow for air exchange. For mosquitoes, plug the opening with a cotton ball lightly soaked in a 10% sugar solution.

-

Incubation: Place the vials in a controlled environment chamber.

-

Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to make coordinated movements when gently prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

Protocol 2: Leaf-Dip Feeding Assay

This assay is ideal for evaluating stomach poison activity, which is highly relevant for the pyrrole mode of action.[9]

-

Target Species: Foliage-feeding larvae (e.g., Spodoptera littoralis, Plutella xylostella).

-

Objective: To determine the oral toxicity of the compounds.

Methodology:

-

Leaf Preparation: Excise leaf discs (e.g., cabbage, cotton, or castor bean) of a standard size (e.g., 5 cm diameter) using a cork borer.[9]

-

Dipping: Using fine-tipped forceps, dip each leaf disc into the appropriate test solution (containing surfactant) for 10-15 seconds with gentle agitation to ensure complete coverage.[9]

-

Drying: Place the treated leaf discs on a wire rack in a fume hood and allow them to air-dry completely (approx. 1-2 hours).

-

Assay Arena: Place one dried leaf disc into a Petri dish (9 cm) lined with a piece of moistened filter paper to maintain leaf turgidity.

-

Insect Introduction: Introduce 10 third-instar larvae into each Petri dish.

-

Incubation: Seal the Petri dishes with their lids and place them in a controlled environment chamber.

-

Mortality Assessment: Record mortality at 24, 48, and 72 hours. Note any anti-feedant effects (reduced leaf consumption compared to controls).

-

Data Analysis: Calculate percentage mortality, correcting for control mortality.

Protocol 3: Topical Application Assay

This method provides the most precise measure of intrinsic toxicity by applying a known dose directly to the insect, allowing for the calculation of an LD₅₀ (Lethal Dose, 50%).

-

Target Species: Larger insects like late-instar lepidopteran larvae or adult flies.

-

Objective: To determine the dose-dependent toxicity of the compounds (LD₅₀).

Methodology:

-

Insect Immobilization: Anesthetize the insects briefly using CO₂ or by chilling them on a cold plate.

-

Dosing: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the test solution in a volatile solvent (e.g., acetone) to the dorsal thorax of each insect.

-

Recovery: Place the treated insects in a clean recovery container (e.g., a Petri dish or cup) with access to an appropriate food source.

-

Incubation: Hold the containers in a controlled environment chamber.

-

Mortality Assessment: Record mortality at 24 and 48 hours post-application.

-

Data Analysis: Convert the applied concentration to a dose (e.g., µg of compound per mg of insect body weight). Use this data for probit analysis to determine the LD₅₀.

Section 5: Data Analysis and Interpretation

The ultimate goal of these bioassays is to generate quantitative data that allows for the comparison of different chemical derivatives. The primary metric for this is the LC₅₀ (Lethal Concentration, 50%) or LD₅₀ (Lethal Dose, 50%).[12]

-

LC₅₀: The concentration of a compound that is lethal to 50% of the test population in a specified time. It is determined from concentration-based assays like the contact vial or leaf-dip methods.

-

LD₅₀: The dose of a compound that is lethal to 50% of the test population. It is determined from topical application assays.

Calculating LC₅₀/LD₅₀:

To determine these values, a dose-response experiment must be conducted using a minimum of 5-7 concentrations that result in mortality ranging from >0% to <100%.[9] The resulting mortality data is then analyzed using probit analysis , a statistical method that linearizes the sigmoidal dose-response curve.[9][14]

Data Presentation:

Results should be summarized in a clear, tabular format for easy comparison.

| Compound ID | Target Species | Bioassay Method | LC₅₀ (ppm) [95% CI] | Slope ± SE |

| Pyrrole-A | P. xylostella | Leaf-Dip | 1.25 [0.98 - 1.55] | 2.1 ± 0.3 |

| Pyrrole-B | P. xylostella | Leaf-Dip | 0.57 [0.41 - 0.72] | 2.5 ± 0.4 |

| Pyrrole-C | P. xylostella | Leaf-Dip | 8.40 [6.90 - 10.1] | 1.9 ± 0.2 |

| Chlorfenapyr | P. xylostella | Leaf-Dip | 0.95 [0.77 - 1.18] | 2.3 ± 0.3 |

CI: Confidence Interval; SE: Standard Error. Data is illustrative.

Structure-Activity Relationship (SAR):

By comparing the LC₅₀ values of different derivatives, researchers can establish a Structure-Activity Relationship (SAR). For example, the illustrative data above suggests that the modification in Pyrrole-B significantly increases potency compared to the parent compound (Pyrrole-A) and the positive control, while the modification in Pyrrole-C drastically reduces it. This information is invaluable for guiding the synthesis of more effective second-generation compounds.[6]

References

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) . ACS Omega. Available at: [Link]

-

Bioassay Techniques in Entomological Research . ResearchGate. Available at: [Link]

-

Bioassay Techniques in Entomological Research . SciSpace. Available at: [Link]

-

Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review . Journal of Entomology and Zoology Studies. Available at: [Link]

-

Synthesis, Insecticidal, and Acaricidal Activities of Novel 2-aryl-pyrrole Derivatives Containing Ester Groups . PubMed. Available at: [Link]

-

Chlorfenapyr - Wikipedia . Wikipedia. Available at: [Link]

-

Pyrrole- and dihydropyrrole-fused neonicotinoids: design, synthesis, and insecticidal evaluation . PubMed. Available at: [Link]

-

Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests . US EPA. Available at: [Link]

-

A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents . ResearchGate. Available at: [Link]

-

Attractive targeted sugar bait: the pyrrole insecticide chlorfenapyr and the anti-malarial pharmaceutical artemether–lumefantrine arrest Plasmodium falciparum development inside wild pyrethroid-resistant Anopheles gambiae s.s. mosquitoes . PubMed Central. Available at: [Link]

-

A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology . PubMed Central. Available at: [Link]

-

In vitro assays reveal inherently insecticide-tolerant termite symbionts . ScienceOpen. Available at: [Link]

-

International Code of Conduct on the Distribution and Use of Pesticides Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products . Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology . Journal of Insect Science. Available at: [Link]

-

Insecticides efficacy testing PT18 . Entomology Testing Laboratory. Available at: [Link]

-

Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives . SIOC Journals. Available at: [Link]

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads . MDPI. Available at: [Link]

-

Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications . World Health Organization (WHO). Available at: [Link]

-

Pyrrole . Solutions Pest & Lawn. Available at: [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) . PubMed Central. Available at: [Link]

-

Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations . AgriSustain-An International Journal. Available at: [Link]

-

Chlorfenapyr (Ref: MK 242) . AERU - University of Hertfordshire. Available at: [Link]

-

(PDF) Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) . ResearchGate. Available at: [Link]

-

Efficacy Testing of Pesticides Against Fungal Pathogens . Microbe Investigations. Available at: [Link]

Sources

- 1. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 2. Chlorfenapyr - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solutionsstores.com [solutionsstores.com]

- 5. Attractive targeted sugar bait: the pyrrole insecticide chlorfenapyr and the anti-malarial pharmaceutical artemether–lumefantrine arrest Plasmodium falciparum development inside wild pyrethroid-resistant Anopheles gambiae s.s. mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole- and dihydropyrrole-fused neonicotinoids: design, synthesis, and insecticidal evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]

- 9. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. entomoljournal.com [entomoljournal.com]

- 13. epa.gov [epa.gov]

- 14. academic.oup.com [academic.oup.com]

Introduction: The Pyrrole Scaffold as a Cornerstone of Modern Drug Discovery

An Application Guide for the Synthesis and Screening of Functionalized Pyrrole Libraries

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and is integral to a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for molecules designed to interact with biological targets. The clinical and commercial success of blockbuster drugs such as Atorvastatin (Lipitor), a statin used to lower cholesterol, and Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase inhibitor for cancer therapy, underscores the therapeutic potential of the pyrrole motif.[2][3]

The strategic addition of functional groups to the pyrrole core allows for the fine-tuning of a compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. Consequently, the generation of diverse libraries of functionalized pyrroles is a critical activity in early-stage drug discovery, enabling the systematic exploration of chemical space through high-throughput screening (HTS) to identify novel bioactive "hits".[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of functionalized pyrroles using robust and scalable methodologies. Furthermore, it outlines a standard workflow for the subsequent biological evaluation of these compound libraries, focusing on a primary cytotoxicity screen as a foundational assay in the hit-identification cascade.

Part 1: Foundational Synthetic Methodologies for Pyrrole Construction

The choice of synthetic route is paramount and is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Here, we detail two of the most reliable and widely adopted methods for pyrrole synthesis: the Paal-Knorr and Hantzsch syntheses.

The Paal-Knorr Pyrrole Synthesis: A Robust and Versatile Approach

The Paal-Knorr synthesis is arguably the most straightforward and frequently employed method for preparing substituted pyrroles.[5] The reaction involves a cyclizing condensation between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[6][7] Its primary advantage lies in the commercial availability of a wide variety of 1,4-dicarbonyls and primary amines, allowing for the facile generation of a diverse library of N-substituted and C-substituted pyrroles.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups, forming a hemiaminal intermediate. A subsequent intramolecular cyclization occurs as the amine attacks the second carbonyl group. The final pyrrole is formed after two dehydration steps, which drive the reaction to completion by forming the stable aromatic ring.[1][6][8]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This protocol provides a representative example of the Paal-Knorr synthesis.

-

Materials & Reagents:

-

Acetonylacetone (2,5-Hexanedione), (≥98%, Sigma-Aldrich)

-

Benzylamine, (≥99%, Sigma-Aldrich)

-

Glacial Acetic Acid, (ACS Reagent Grade, Fisher Scientific)

-

Ethanol, (200 proof, Decon Labs)

-

Ethyl Acetate, (ACS Grade)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetonylacetone (5.71 g, 50 mmol) and ethanol (30 mL).

-

Begin stirring and add benzylamine (5.36 g, 50 mmol).

-

Add glacial acetic acid (0.3 mL, ~5 mmol) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification & Characterization:

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Expected Yield: 75-85%.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a pale yellow oil.

-

Troubleshooting the Paal-Knorr Synthesis

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reflux time; ensure adequate catalyst is present. Check purity of starting materials. |

| Product loss during work-up. | Ensure pH is basic during NaHCO₃ wash to remove all acetic acid. Perform extractions carefully. | |

| Reaction Stalls | Steric hindrance from bulky amines or dicarbonyls. | Switch to a stronger acid catalyst (e.g., p-toluenesulfonic acid) or increase reaction temperature. Consider microwave-assisted synthesis.[9] |

| Amine is a poor nucleophile. | Use a more reactive amine or increase its stoichiometry. | |

| Formation of Byproducts | Self-condensation of the dicarbonyl. | Ensure the amine is added before heating. |

| Polymerization. | Run the reaction under more dilute conditions. |

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch synthesis is a classic multi-component reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[10][11] This method is particularly valuable for creating pyrroles with specific ester functionalities, which can serve as handles for further chemical modification.

Causality of the Mechanism: The reaction pathway begins with the formation of an enamine intermediate from the β-ketoester and the amine.[11] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization, followed by dehydration, leads to the aromatic pyrrole product.[11][12]

Caption: Key steps in the Hantzsch Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

-

Materials & Reagents:

-

Ethyl acetoacetate, (≥99%, Acros Organics)

-

2-Chloro-1-phenylethan-1-one (α-chloroacetophenone), (99%, Alfa Aesar)

-

Ammonium acetate, (≥98%, Sigma-Aldrich)

-

Ethanol, (200 proof)

-

Sodium acetate, (Anhydrous, ≥99%)

-

-

Step-by-Step Procedure:

-

In a 250 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve ethyl acetoacetate (13.0 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) in 100 mL of ethanol.

-

Heat the mixture to 50°C with stirring.

-

In a separate beaker, dissolve α-chloroacetophenone (15.5 g, 100 mmol) in 50 mL of ethanol.

-

Add the α-chloroacetophenone solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 50°C.

-

After the addition is complete, add ammonium acetate (7.7 g, 100 mmol).

-

Increase the temperature and reflux the mixture for 3 hours.

-

Cool the reaction mixture in an ice bath. The product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure crystals.

-

-

Purification & Characterization:

-

Recrystallization is typically sufficient for purification.

-

Expected Yield: 60-75%.

-

Characterization: Confirm structure via Melting Point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Part 2: Library Synthesis and Preparation for Biological Screening

The true power of these synthetic methods is realized when they are used to create a library of analogs for screening. By systematically varying the starting materials, a diverse set of compounds can be generated to probe structure-activity relationships (SAR).

Workflow for Pyrrole Library Generation

The process begins with the selection of diverse building blocks (amines and dicarbonyls/ketoesters). These are reacted in parallel, often using automated liquid handlers and reaction blocks, to generate the crude product library. High-throughput purification techniques, such as mass-directed preparative HPLC, are then used to isolate the desired compounds. Finally, the purified compounds are plated into a format suitable for biological screening, typically 96- or 384-well plates.[13][14]

Caption: Workflow for parallel synthesis of a pyrrole library.

Part 3: Protocol for High-Throughput Biological Screening

Once a library of functionalized pyrroles is synthesized and plated, the next step is to screen it for biological activity. A fundamental starting point for many drug discovery campaigns, particularly in oncology, is the assessment of cytotoxicity.

General Protocol: Cell Viability/Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a robust, high-throughput method to quantify the effect of compounds on cell viability.[16]

-

Materials & Reagents:

-

HeLa (human cervical cancer) or other desired cancer cell line.[17]

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA (0.25%).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Cell culture grade).

-

Doxorubicin (positive control).

-

96-well flat-bottom cell culture plates.

-

-

Step-by-Step Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in fresh media and perform a cell count. Seed 5,000 cells in 100 µL of media per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole library compounds and controls (Doxorubicin) in culture media. The final concentration might range from 0.1 to 100 µM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Formazan Solubilization: Carefully remove the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

This data can then be plotted in a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.

Sample Data Presentation

| Compound ID | Conc. (µM) | Absorbance (570nm) | % Viability |

| Vehicle | 0 | 1.250 | 100% |

| PYR-001 | 1 | 1.188 | 95.0% |

| PYR-001 | 10 | 0.650 | 52.0% |

| PYR-001 | 50 | 0.138 | 11.0% |

| PYR-002 | 1 | 1.238 | 99.0% |

| PYR-002 | 10 | 1.200 | 96.0% |

| PYR-002 | 50 | 1.150 | 92.0% |

From this data, "PYR-001" would be identified as a "hit" for further investigation due to its significant cytotoxic activity.

Caption: High-throughput screening workflow for cytotoxicity.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis of functionalized pyrrole libraries and their subsequent evaluation in biological screens. The Paal-Knorr and Hantzsch reactions offer reliable and versatile platforms for generating chemical diversity. By coupling these synthetic strategies with a systematic high-throughput screening cascade, researchers can efficiently identify novel pyrrole-based compounds with therapeutic potential.

The identification of a "hit" from a primary screen is merely the first step. Subsequent efforts should focus on hit confirmation from freshly synthesized material, evaluation in secondary and orthogonal assays to confirm the mechanism of action, and the initiation of a medicinal chemistry program to explore the structure-activity relationship and optimize lead compounds for potency, selectivity, and drug-like properties.

References

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrrole Source: Pharmaguideline URL: [Link]

-

Title: Synthesis and bioactivity of pyrrole-conjugated phosphopeptides Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring Source: MDPI URL: [Link]

-

Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: (PDF) Synthesis of pyrrole and substituted pyrroles (Review) Source: ResearchGate URL: [Link]

-

Title: Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Advancements in Pyrrole Synthesis Source: PubMed Central (PMC) URL: [Link]

-

Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Examples of pyrroles with biological activities Source: ResearchGate URL: [Link]

-

Title: Hantzsch pyrrole synthesis Source: Wikipedia URL: [Link]

-

Title: Advances and challenges in the synthesis of pyrrole systems of a limited access Source: N/A (Source appears to be a direct document link) URL: [Link]

-

Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL: [Link]

-

Title: 59 questions with answers in PYRROLES | Science topic Source: ResearchGate URL: [Link]

-

Title: A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM Source: International Journal of Progressive Research in Engineering Management and Science (IJPREMS) URL: [Link]

-

Title: Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

-

Title: Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones Source: PubMed Central (PMC) URL: [Link]

-